Nocardicin D
Description
Historical Context of Nocardicin Family Discovery
The nocardicin family of antibiotics was first reported in 1976, isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis. asm.org The discovery was the result of a screening program that utilized a mutant strain of Escherichia coli highly sensitive to a range of β-lactam antibiotics. iupac.org This led to the identification of several structurally related metabolites, designated nocardicins A through G. asm.orgdrugfuture.com Nocardicin A was identified as the major and most potent component of this family. asm.orgdrugfuture.com The nocardicins were the first naturally occurring monocyclic β-lactams to be isolated that demonstrated significant antibacterial activity. asm.org
The Significance of Monocyclic β-Lactams in Antimicrobial Research
The discovery of the nocardicins was a pivotal moment in antimicrobial research as it demonstrated that a bicyclic ring structure was not an absolute requirement for β-lactam antibacterial activity. mdpi.com This opened up a new avenue for the design and synthesis of novel antibiotics. Monocyclic β-lactams, also known as monobactams, are characterized by a standalone four-membered β-lactam ring. researchgate.netnih.gov This structural simplicity, compared to their bicyclic counterparts, offers greater flexibility for chemical modification, allowing for the fine-tuning of their antibacterial spectrum and resistance to β-lactamases, enzymes that inactivate many β-lactam antibiotics. researchgate.netresearchgate.net
The research into naturally occurring monobactams like the nocardicins paved the way for the development of synthetic monobactams such as aztreonam, the first monobactam to be approved for clinical use. mdpi.comresearchgate.net Monobactams generally exhibit a strong activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, but have little to no activity against Gram-positive bacteria and anaerobes. mdpi.com Beyond their antibacterial properties, monocyclic β-lactams have also been investigated for other therapeutic applications, including as cholesterol absorption inhibitors and anti-inflammatory agents. nih.govtandfonline.com
Nocardicin D in the Context of Natural Product Chemistry
This compound is a naturally occurring member of the nocardicin family, produced by Nocardia uniformis. drugfuture.com From a chemical standpoint, this compound is closely related to the other nocardicins, all of which are acyl derivatives of 3-aminonocardicinic acid (3-ANA). acs.org The structural variations among the nocardicins lie in the side chains attached to the β-lactam core. nih.gov
The total synthesis of nocardicin A and D was achieved by Kamiya and his team. drugfuture.com The biosynthesis of the nocardicin family is complex, involving non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net The core structure is derived from three amino acids: two molecules of D-p-hydroxyphenylglycine (D-Hpg) and one molecule of L-serine. researchgate.net Nocardicin C is a key intermediate in the biosynthesis of nocardicin A, with the enzyme NocL being responsible for the oxidation of the amine in nocardicin C to the oxime in nocardicin A. asm.orgnih.gov The study of the nocardicin biosynthetic pathway has provided significant insights into the enzymatic machinery involved in the formation of these unique monocyclic β-lactam antibiotics. nih.govresearchgate.net
Below is a data table summarizing the key chemical information for this compound.
| Property | Value | Source |
| CAS Number | 61425-17-0 | pharmaffiliates.com |
| Molecular Formula | C23H23N3O9 | pharmaffiliates.comcymitquimica.com |
| Molecular Weight | 485.44 g/mol | pharmaffiliates.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHIGKJGFPGRN-FGTMMUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210368 | |
| Record name | Nocardicin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61425-17-0 | |
| Record name | 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61425-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocardicin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocardicin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies Towards Nocardicin D and Its Structural Analogues
Total Synthesis Methodologies for Nocardicin Scaffolds
The construction of the nocardicin framework, centered on the monocyclic β-lactam ring, has been approached through various innovative synthetic routes. These strategies have evolved from early pioneering efforts to more refined convergent and linear syntheses, tackling the challenges of ring formation and stereocontrol.
Early Pioneering Syntheses of Nocardicin Intermediates (e.g., 3-aminonocardicinic acid)
A pivotal intermediate in the synthesis of nocardicins is 3-aminonocardicinic acid (3-ANA), the core nucleus of the antibiotic. rsc.org Early synthetic efforts were crucial in establishing viable routes to this key building block.
One of the initial syntheses of (±)-3-aminonocardicinic acid was reported by Wasserman and Hlasta in 1978, which was accomplished in significantly fewer steps and with better yields than previous approaches by employing an efficient cyclopropanone (B1606653) methodology. nasonline.org Shortly after, in 1980, another novel method for synthesizing racemic 3-ANA was developed, highlighting its importance as a starting material for producing Nocardicin A and its biologically active analogues. researchgate.netrsc.org
Other significant early syntheses include the approach by the Lilly group, which utilized L-cysteine and D-p-hydroxyphenylglycine as chiral precursors to ensure the optical purity of the resulting 3-ANA. rsc.org A notable synthesis of 3-ANA starts from p-hydroxyphenylglycine and proceeds through an acid chloride-imine cycloaddition reaction. researchgate.net The resulting 3-ANA can then be acylated with the appropriate side chain to yield Nocardicin D. researchgate.net
| Pioneering Synthesis of 3-ANA | Key Features | Reference(s) |
| Wasserman & Hlasta (1978) | Utilized a cyclopropanone methodology for improved efficiency and yield. | nasonline.org |
| Chiba, Mori & Ban (1980) | Developed a new method for synthesizing α-methylene-β-lactams. | researchgate.netrsc.org |
| Lilly Group | Used chiral starting materials (L-cysteine, D-p-hydroxyphenylglycine) for stereocontrol. | rsc.org |
| Kamiya et al. (1979) | Employed an acid chloride-imine cycloaddition from p-hydroxyphenylglycine. | researchgate.net |
Convergent and Linear Synthesis Approaches to the β-Lactam Core
Synthetic strategies for complex molecules like this compound can be broadly categorized as linear or convergent. wikipedia.org In a linear synthesis, the molecule is built step-by-step in a sequential fashion. wikipedia.org In contrast, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then combined at a late stage to form the final product. wikipedia.orgscholarsresearchlibrary.com This latter approach is often more efficient for complex structures. wikipedia.orgscholarsresearchlibrary.com
The total synthesis of this compound has been effectively achieved using a convergent strategy. researchgate.net This typically involves the separate synthesis of two main fragments: the β-lactam nucleus (3-aminonocardicinic acid) and the side chain amino acid. rsc.orgresearchgate.net These two components are then coupled in a later step of the synthesis. rsc.orgresearchgate.net
The formation of the β-lactam ring itself is a critical step, and numerous methods have been applied. mdpi.com These include:
Cycloaddition Reactions : Such as the Staudinger or Gilman-Speeter reactions. mdpi.com
Intramolecular Cyclization : This can occur through the formation of the N1-C2, N1-C4, or C3-C4 bonds of the lactam ring. mdpi.comd-nb.info The Mitsunobu reaction, for instance, has been used for N1-C4 ring closure. mdpi.com
Kinugasa Reaction : Another method utilized for β-lactam ring synthesis. mdpi.com
The biosynthetic pathways of nocardicins also suggest a convergent approach, where the monocyclic β-lactam ring is formed from L-serine. nih.gov This natural strategy inspires synthetic chemists to devise efficient routes to the azetidinone core. nih.gov
Chemical Derivatization and Semisynthetic Modifications of Nocardicins
To explore structure-activity relationships and develop new analogues with potentially improved properties, extensive work has been done on the chemical modification of the natural nocardicin scaffold. These efforts focus on introducing diverse side chains, employing strategic protecting groups, and controlling the stereochemistry of the molecule.
Introduction of Side Chains and Functional Groups for Nocardicin Analogues
The initial discovery of seven related nocardicin compounds (A-G) has been expanded through the creation of numerous semisynthetic and synthetic analogues. researchgate.net A key strategy involves the derivatization at the C3 amino group of the β-lactam ring. researchgate.net For example, the reacylation of 3-ANA with various side-chain acids leads to a range of semisynthetic nocardicins. jst.go.jp
The synthesis of this compound involves the preparation of a specific side chain amino acid, which is then condensed with the 3-ANA nucleus. researchgate.net The unique structural features of nocardicins, such as the oxime functional group in Nocardicin A, are crucial for their biological activity and have been a focus of synthetic efforts. nih.gov The introduction of this syn-oxime is a late-stage step in the biosynthesis, proceeding from an amine precursor. rsc.org The design of molecular hybrids, where different active pharmacophores are combined, represents a modern approach to creating novel analogues. acs.org
Protective Group Strategies in Nocardicin Synthesis (e.g., N-dibenzyl)
The synthesis of a complex molecule like this compound requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. researchgate.net The choice of these protecting groups is critical for the success of the synthesis.
In the context of nocardicin synthesis, particularly for the formation of the β-lactam ring via the Mitsunobu reaction, the protection of the primary amine in the serine precursor is vital. mdpi.com While common protecting groups like carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) were found to be unsuitable, leading to undesired byproducts, the use of phthalimide (B116566) (Pht) or 4,5-diphenyloxazoline-2-one (Ox) proved essential for the reaction to proceed correctly. mdpi.com
A significant breakthrough was the successful implementation of a dibenzyl (Bn₂) protecting group for the serine amine. mdpi.com The use of dibenzyl-protected serine-containing dipeptides in the Mitsunobu reaction provides the desired β-lactam products in high yields and with excellent stereoselectivity. mdpi.com Other protecting groups used in various stages of nocardicin-related syntheses include the fluorenylmethyloxycarbonyl (Fmoc) group for amines and benzyl (B1604629) groups for carboxylic acids and phenols. nih.govcdnsciencepub.com It has been noted that benzylic oximes are stable under the hydrogenolysis conditions used to remove benzyl protecting groups, which is an important consideration in synthetic planning. cdnsciencepub.com
| Protecting Group | Functionality Protected | Key Findings in Nocardicin Synthesis | Reference(s) |
| Dibenzyl (Bn₂) | Serine amine | Enables high-yield, stereoselective β-lactam formation via Mitsunobu reaction. | mdpi.com |
| Phthalimide (Pht) | Serine amine | Essential for successful Mitsunobu cyclization to form the azetidin-2-one (B1220530) ring. | mdpi.com |
| Carboxybenzyl (Cbz) | Amine | Unsuitable for Mitsunobu cyclization in this context; leads to byproducts. | mdpi.com |
| tert-Butyloxycarbonyl (Boc) | Amine | Unsuitable for Mitsunobu cyclization; leads to byproducts. | mdpi.com |
| Benzyl (Bn) | Carboxylic acids, phenols | Removable by hydrogenolysis; oxime groups are stable to these conditions. | cdnsciencepub.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Used in peptide synthesis related to nocardicin precursors; requires non-alkaline deprotection conditions. | nih.gov |
Stereoselective Synthetic Routes for this compound Related Chiral Centers
This compound possesses multiple chiral centers, and controlling their stereochemistry is a paramount challenge in its total synthesis. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different isomers can have vastly different biological activities. ijfans.org
Several strategies have been employed to control the stereochemistry during nocardicin synthesis:
Chiral Pool Synthesis : This approach utilizes readily available, optically active natural products as starting materials. ijfans.org For instance, the synthesis of the nocardicin nucleus has been achieved starting from the chiral amino acids L-cysteine and D-p-hydroxyphenylglycine to ensure the desired stereochemical outcome. rsc.org
Asymmetric Reactions : The use of chiral catalysts or auxiliaries can induce stereoselectivity in a reaction. ijfans.org An enantioselective synthesis of monocyclic β-lactams related to nocardicins has been achieved via a [2+2] cycloaddition reaction. jst.go.jp The use of a chiral β-amino acid as a starting material has also been shown to ensure the correct stereochemistry at the C3 position of the β-lactam ring. uni-halle.de
Stereospecific Reactions : These are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. ijfans.org For example, the Mitsunobu reaction, when applied with a dibenzyl-protected serine dipeptide, proceeds with high stereoselectivity to form the β-lactam ring. mdpi.com
Preventing the loss of stereochemical integrity during the synthesis is also critical. For example, the benzylic α-center of the p-hydroxyphenylglycine (pHPG) residues found in nocardicins is unusually sensitive to base-induced epimerization, which must be carefully managed during peptide coupling steps. nih.gov
Molecular Pharmacology and Biological Target Elucidation for Nocardicin D
Mechanism of Action of Nocardicin Family β-Lactams
The antibacterial activity of the nocardicin family, including Nocardicin D, stems from their characteristic β-lactam ring structure. This structural motif is the cornerstone of their mechanism of action, which primarily involves the inhibition of key enzymes in bacterial cell wall synthesis.
Like other β-lactam antibiotics, nocardicins exert their effects by targeting and inhibiting penicillin-binding proteins (PBPs). ontosight.aiontosight.aismolecule.com PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection to the bacterial cell.
Nocardicins act as competitive inhibitors of PBPs. smolecule.com Their three-dimensional structure mimics the D-Alanyl-D-Alanine moiety of the natural substrate of these enzymes. researchgate.net This structural similarity allows nocardicins to bind to the active site of PBPs, leading to the formation of a stable, covalent acyl-enzyme intermediate. oup.com This effectively inactivates the enzyme, preventing it from carrying out its normal function in cross-linking peptidoglycan strands. ontosight.aibiosynth.com Studies on Escherichia coli have shown that nocardicin A, a closely related compound, interacts with PBPs 1a, 1b, 2, and 4 in intact cells. nih.gov The inhibition of these essential enzymes disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. ontosight.aiontosight.ai
The interaction of nocardicins with PBPs directly disrupts the biosynthesis of the bacterial cell wall. ontosight.aiontosight.aismolecule.com The primary function of PBPs that is inhibited is their transpeptidase activity, which is responsible for creating the peptide cross-links between adjacent glycan chains in the peptidoglycan polymer. researchgate.netbiosynth.com By blocking this crucial step, nocardicins prevent the formation of a stable and functional cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell death. ontosight.ai
Penicillin-Binding Protein (PBP) Interactions and Competitive Inhibition
Enzymatic Targets and Substrate Specificity Relevant to this compound
Beyond the general interaction with PBPs, the specific enzymatic targets and substrate preferences of nocardicins, including this compound, have been the subject of detailed research.
In Escherichia coli, a specific LD-carboxypeptidase that releases the terminal D-alanine from UDP-MurNAc-L-Ala-D-Glu-m-A2pm-D-Ala has been identified and purified. nih.gov This enzyme was shown to be competitively inhibited by nocardicin A, with a Kᵢ of 5 x 10⁻⁵ M. nih.govasm.org Interestingly, this particular enzyme was not affected by other β-lactams like benzylpenicillin, cephalosporin (B10832234) C, or thienamycin, highlighting a degree of specificity for the nocardicin structure. nih.govasm.org The inhibition of L,D-carboxypeptidase A (LdcA) is considered a potential antibacterial strategy, as its disruption can lead to bacteriolysis, particularly during the stationary growth phase. nih.govembopress.org
The biosynthesis of nocardicins involves a unique enzyme called Nocardicin Thioesterase (NocTE). nih.govresearchgate.net NocTE is a bifunctional enzyme that plays a crucial role in the final steps of nocardicin A biosynthesis, catalyzing both the epimerization of the C-terminal p-hydroxyphenylglycine (pHPG) residue and the subsequent hydrolysis to release the final product. researchgate.netnih.govrsc.org
Research has shown that NocTE exhibits significant substrate specificity. nih.govnih.gov It demonstrates a preference for β-lactam-containing peptide substrates. nih.gov Molecular simulation studies have indicated that the length of the peptide and the presence of the β-lactam ring are important factors for substrate selectivity. nih.gov NocTE is responsible for the stereochemical inversion at the C-terminus, converting the L-pHPG residue to the D-configuration found in the active nocardicins. nih.gov This epimerization activity is a key determinant of the biological activity of the final nocardicin molecule. researchgate.net The enzyme shows a clear preference for producing the D-diastereomer, which contributes to the bioactivity and stability of the antibiotic. researchgate.net
Structure Activity Relationship Sar Studies and Lead Optimization of Nocardicin D Analogues
Rational Design of Nocardicin D Derivatives for Improved Biological Activity
The rational design of this compound analogues aims to enhance its antibacterial potency and broaden its spectrum of activity. These efforts are largely guided by the established SAR of the nocardicin family and by comparing the structure of this compound with the more active Nocardicin A. The core of this compound is 3-aminonocardicinic acid, which features a D-p-hydroxyphenylglycine residue attached to the β-lactam nitrogen. The key differences between nocardicins, and thus the primary targets for modification, lie in the acyl side chain at the C3 position of the β-lactam ring.
Key principles derived from general nocardicin SAR that guide the design of this compound derivatives include:
The Acyl Side Chain at C3: This is the most significant site for modification. This compound has a simple D-p-hydroxyphenylglycyl-L-seryl side chain, whereas Nocardicin A possesses a more complex D-homoserine-containing side chain with a syn-configured oxime. This oxime moiety is considered crucial for the broad-spectrum Gram-negative activity of Nocardicin A. nih.gov Therefore, a primary design strategy involves replacing the side chain of this compound with novel, synthetically accessible groups that can mimic the electronic and steric properties of the Nocardicin A side chain or introduce new interactions with penicillin-binding proteins (PBPs).
The N1-Substituent: The D-p-hydroxyphenylglycine unit attached to the lactam nitrogen is important for activity. The 4-hydroxyphenyl group is associated with high activity, potentially through the formation of a quinone methide intermediate that enhances interaction with the biological target. researchgate.net However, this group is not indispensable. Rational design can explore replacing this phenyl ring with other aromatic or heterocyclic systems. For example, introducing a thiophene (B33073) ring has been shown to impart activity against both Gram-positive and Gram-negative bacteria, while a phenyl or pyridine (B92270) N-oxide can shift the activity spectrum towards Gram-positive species. researchgate.net
Activation of the β-Lactam Ring: The reactivity of the β-lactam carbonyl is a determinant of antibacterial efficacy. Modifications that increase this reactivity, such as introducing electron-withdrawing groups or creating steric strain, can enhance potency. researchgate.netut.ac.ir
Modern rational design often employs computational methods. For instance, an in silico approach was used to build a virtual combinatorial library of novel nocardicin-like monocyclic β-lactams. nih.gov These virtual compounds were then docked into the active site of PBP5fm from Enterococcus faecium to identify potential hits, which were subsequently synthesized and tested, demonstrating the power of combining computational design with synthetic chemistry. nih.gov
Table 1: Influence of Structural Modifications on the Biological Activity of the Nocardicin Scaffold
| Structural Position | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| C3-Acyl Side Chain | Presence of oxime-containing D-homoserine (Nocardicin A) | Essential for broad-spectrum Gram-negative activity. | nih.govresearchgate.net |
| 3-Formylamino group (Formadicins) | Imparts potent, narrow-spectrum activity (e.g., Pseudomonas) and β-lactamase stability. | researchgate.net | |
| N1-Substituent | 4-Hydroxyphenyl (Natural Nocardicins) | Associated with maximal activity. | researchgate.net |
| Thiophene | Can impart activity against both Gram-positive and Gram-negative strains. | researchgate.net | |
| Phenyl or Pyridine N-Oxide | Can shift spectrum towards Gram-positive bacteria. | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) in this compound Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of this compound analogues, QSAR could be a powerful tool to predict the potency of newly designed derivatives, thereby prioritizing synthetic efforts.
While no specific QSAR studies focusing solely on this compound have been published, the methodology has been applied to other monocyclic β-lactams and related 2-azetidinone derivatives. sciencearchives.orgdntb.gov.ua A hypothetical QSAR study on this compound analogues would involve the following steps:
Data Set Assembly: A series of this compound analogues would be synthesized with systematic variations at specific positions (e.g., the C3 side chain and the N1 substituent). Their biological activity, such as the Minimum Inhibitory Concentration (MIC) against target bacteria, would be measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules:
2D Descriptors: These are derived from the 2D structure and include electronic parameters (e.g., partial charges), steric parameters (e.g., molar refractivity), hydrophobicity (e.g., logP), and topological indices.
3D Descriptors: These require a 3D conformation of the molecule and include data from molecular field analysis like in Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic fields around the aligned molecules.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). The predictive power of the resulting QSAR model must be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. sciencearchives.org
The resulting QSAR model can provide valuable insights into which structural properties are most influential for the biological activity of this compound analogues, guiding the design of more potent compounds.
Table 2: Conceptual Framework for a QSAR Study on this compound Analogues
| Component | Description | Example |
|---|---|---|
| Dependent Variable (Y) | Measured biological activity. | Log(1/MIC) against Pseudomonas aeruginosa. |
| Independent Variables (X) | Calculated molecular descriptors. | Steric: Molar Refractivity (MR) of a side-chain substituent. Electronic: Hammett constant (σ) of an aromatic substituent. Hydrophobic: Partition coefficient (logP). |
| Mathematical Model | Equation relating Y to X. | Activity = c₀ + c₁(MR) + c₂(σ) + c₃(logP)² |
| Objective | To predict the activity of new, unsynthesized analogues and understand the mechanism of action. | Identify the optimal size, electronic nature, and hydrophobicity for substituents to maximize antibacterial potency. |
Impact of Stereochemistry on Biological Potency and Selectivity (e.g., D-amino acid residues)
Like all β-lactam antibiotics, the biological activity of nocardicins is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms is crucial for proper binding to the active site of PBPs and for resisting degradation by β-lactamases. Current time information in Bangalore, IN.researchgate.net this compound possesses several chiral centers, and the configuration at each is critical for its biological function.
β-Lactam Ring Stereochemistry: The relative stereochemistry of the substituents at the C3 and C4 positions of the azetidinone ring is fundamental. In nocardicins, the hydrogen atoms at these positions are typically in a cis configuration, which is a common feature among many biologically active monobactams.
D-Amino Acid Residues: A defining feature of the nocardicin family is the presence of non-proteinogenic D-amino acid residues. nih.gov In this compound, the p-hydroxyphenylglycine residue attached to the β-lactam nitrogen is in the D-configuration. This specific stereochemistry is vital for increased affinity with the biological target. researchgate.net The introduction of D-amino acids into peptide structures is a known strategy to enhance biological activity and improve stability against proteolytic degradation. sjtu.edu.cn
Enzymatic Control of Stereochemistry: The biosynthesis of nocardicins involves a unique enzymatic control of stereochemistry. The C-terminal D-p-hydroxyphenylglycine residue in nocardicin precursors is generated by a bifunctional thioesterase domain (NocTE) that possesses both epimerase and hydrolase activity. researchgate.netsjtu.edu.cn This enzyme specifically converts the L-configured amino acid to its D-diastereomer just before releasing the peptide from the non-ribosomal peptide synthetase (NRPS) assembly line, ensuring high stereochemical purity in the final natural product. sjtu.edu.cnrcsb.org
Any synthetic strategy aimed at producing this compound analogues must therefore exert strict control over the stereochemistry at these key positions to yield biologically potent molecules. The use of an incorrect enantiomer can lead to a dramatic loss of activity.
Table 3: Stereochemistry and its General Impact on Nocardicin Activity
| Chiral Center | Required Configuration | Consequence of Correct Stereochemistry | Inferred Consequence of Incorrect Stereochemistry |
|---|---|---|---|
| α-carbon of N1-substituent | D-configuration (e.g., D-p-hydroxyphenylglycine) | Essential for optimal contact with the biological target (PBP). researchgate.net | Drastically reduced or abolished biological activity. |
| α-carbon of C3 side chain | L-configuration (e.g., L-serine) | Proper orientation of the side chain for interaction within the PBP active site. | Altered binding affinity and potential loss of potency. |
| C3 and C4 of β-Lactam Ring | cis-configuration | Correct geometry of the β-lactam core for recognition by PBPs. | Loss of antibacterial activity. |
Medicinal Chemistry Approaches for this compound Lead Optimization
This compound serves as an excellent starting point, or "lead," for optimization due to its unique monobactam scaffold and inherent, albeit moderate, antibacterial activity. Medicinal chemistry campaigns focus on iteratively modifying its structure to improve potency, expand the antibacterial spectrum, and enhance pharmacokinetic properties. The SAR insights discussed previously form the foundation for these optimization strategies.
Common medicinal chemistry approaches applied to the this compound scaffold include:
Side-Chain Analogue Synthesis: As the primary determinant of potency and spectrum, the C3-acylamino side chain is the main focus of diversification. researchgate.net Libraries of analogues are synthesized with different lengths, flexibilities, and functional groups to probe the chemical space and identify side chains that confer improved PBP inhibition or β-lactamase stability.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other groups that retain similar steric and electronic properties (bioisosteres) but may improve other characteristics. For example, the carboxylic acid group could be replaced with a tetrazole to potentially improve oral absorption or metabolic stability. The p-hydroxyphenyl ring at the N1-position could be "hopped" to other heterocyclic systems like thiazole (B1198619) or pyridine to explore new interactions with PBPs and alter the activity spectrum. asm.org
Structure-Based Drug Design (SBDD): With the availability of crystal structures of various PBPs, SBDD can be employed. nih.gov this compound or its analogues can be computationally docked into the PBP active site to visualize binding modes. This information allows chemists to design specific modifications that introduce favorable interactions (e.g., new hydrogen bonds or hydrophobic contacts) or remove unfavorable steric clashes, leading to analogues with higher binding affinity.
Prodrug Strategies: To improve properties like cell permeability, a prodrug approach can be used. For instance, the carboxylic acid functionalities could be temporarily masked with ester groups that are cleaved by cellular esterases inside the bacterium, releasing the active this compound analogue at its site of action.
These medicinal chemistry efforts, often pursued in parallel, aim to transform the natural this compound scaffold into a clinical candidate with superior efficacy and drug-like properties.
Advanced Computational Studies on Nocardicin D Molecular Behavior
Molecular Dynamics (MD) Simulations of Nocardicin D and Enzyme Complexes
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior of enzymes involved in the biosynthesis of nocardicins. A key focus of this research has been the bifunctional thioesterase NocTE, an essential domain of the nonribosomal peptide synthetase (NRPS) NocB. NocTE is responsible for the epimerization of the C-terminal (p-hydroxyphenyl)glycine residue and the subsequent hydrolysis to release the nocardicin precursor. researchgate.net
MD simulations, coupled with structural analyses, have revealed the crucial role of specific water molecules within the NocTE active site. researchgate.net These water molecules act as proton mediators, facilitating the complex stereochemical transformations that are a hallmark of NocTE's function. researchgate.net The simulations track the movements and interactions of the substrate within the enzyme's binding pocket over time, providing a dynamic picture of the catalytic process.
Key Findings from MD Simulations of NocTE:
| Finding | Implication for Nocardicin Biosynthesis |
| Identification of key water molecules in the active site. researchgate.net | These molecules are essential for mediating the proton transfer steps required for the epimerization reaction. researchgate.netresearchgate.net |
| Characterization of the substrate binding and orientation. | Provides a basis for understanding the stereochemical selectivity of the NocTE enzyme, which preferentially produces the D-diastereomer. researchgate.net |
| Elucidation of the conformational changes in the enzyme-substrate complex. | Highlights the dynamic nature of the catalytic process and how the enzyme accommodates the substrate throughout the reaction. |
These computational studies have been pivotal in understanding how the NocTE domain directs the formation of the D-configured C-terminal residue, a critical feature for the biological activity of the resulting nocardicin. researchgate.net
Quantum Mechanical and Hybrid QM/MM Calculations for Reaction Mechanisms
To delve deeper into the chemical transformations occurring within the NocTE active site, researchers have employed quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanics (QM/MM) calculations. These methods allow for the detailed study of bond-breaking and bond-forming events, providing energetic profiles of the reaction pathways. researchgate.netresearchgate.net
For the epimerization reaction catalyzed by NocTE, a substrate-assisted mechanism has been proposed based on QM/MM calculations. This mechanism involves a multi-step proton transfer mediated by water molecules and the β-lactam ring of the substrate itself. The calculated free energy barrier for this epimerization was found to be 20.3 kcal/mol. researchgate.net
Following epimerization, the hydrolysis of the D-configured substrate was investigated. The energy barrier for this step was calculated to be 14.3 kcal/mol, indicating it is an energetically feasible process. researchgate.net In contrast, the direct hydrolysis of the L-configured substrate was found to have a significantly higher energy barrier of 24.0 kcal/mol, explaining the enzyme's stereochemical preference. researchgate.netresearchgate.net
Calculated Energy Barriers for NocTE Catalysis:
| Reaction Step | Calculated Energy Barrier (kcal/mol) | Significance |
| Epimerization of L-configured substrate researchgate.net | 20.3 | A plausible pathway for the stereochemical inversion of the C-terminal residue. |
| Hydrolysis of D-configured substrate researchgate.net | 14.3 | An energetically favorable step leading to the release of the nocardicin precursor. |
| Direct hydrolysis of L-configured substrate researchgate.net | 24.0 | A high energy barrier that prevents the release of the incorrect stereoisomer. |
These computational findings provide a detailed mechanistic rationale for the catalytic activities and stereochemical selectivity of the NocTE thioesterase, paving the way for the rational design of enzymes for the biosynthesis of novel peptide drugs. researchgate.netresearchgate.net
In Silico Docking and Ligand-Target Interaction Analysis for this compound
In silico docking studies are a powerful tool for predicting the binding modes of ligands, such as this compound, to their target proteins. These studies have been used to investigate the interactions of this compound and its analogs with various bacterial proteins, including penicillin-binding proteins (PBPs) and β-lactamases. researchgate.netresearchgate.net
Docking simulations can predict the binding affinity and orientation of a molecule within the active site of a target enzyme. For this compound, these studies help to elucidate the molecular basis of its antibacterial activity. The interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, are crucial for the stable binding of the inhibitor to the enzyme.
Predictive Modeling for this compound Analog Biological Activity
Predictive modeling aims to establish a relationship between the chemical structure of a compound and its biological activity, often referred to as a Structure-Activity Relationship (SAR). For this compound, this involves synthesizing and testing various analogs to understand how modifications to its structure affect its antibacterial potency. researchgate.netmdpi.com
A limited SAR study on nocardicin analogues has highlighted the importance of certain structural features for antibacterial activity. For example, the D-homoserine-containing side chain is considered important for the activity of native nocardicins. researchgate.net The synthesis of various analogs, including those with modifications to the N1-substituent of the β-lactam ring, has been a key strategy in exploring the SAR of this class of compounds. researchgate.netmdpi.com
While a comprehensive predictive model for this compound analogs has not been detailed, the foundational work of synthesizing and testing analogs provides the necessary data for the future development of such models. researchgate.netmdpi.com These models could then be used to design novel nocardicin derivatives with enhanced activity or improved properties.
Analytical Methodologies for Nocardicin D Characterization and Quantification
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nocardicins. nih.gov Reverse-phase HPLC is frequently employed to separate different nocardicin variants from culture supernatants. nih.govasm.org For instance, in studies of Nocardia uniformis, HPLC analysis can distinguish Nocardicin A from its precursors and other related metabolites based on their retention times. nih.gov The chromatograms of wild-type strains producing nocardicins show distinct peaks that are absent in mutant strains where specific biosynthetic genes have been inactivated. nih.govresearchgate.net
Chiral HPLC is particularly important for separating stereoisomers of nocardicins, such as nocardicin A and its isomer, isonocardicin A. researchgate.net This separation is critical as the biological activity of nocardicins can be highly dependent on their stereochemistry. nih.gov The use of specialized chiral stationary phases allows for the resolution of these enantiomeric and diastereomeric forms. researchgate.netmdpi.com
Table 1: HPLC Retention Times for Nocardicin A and Related Metabolites nih.govresearchgate.net
| Compound | Retention Time (min) |
| Tyrosine | 5.0 |
| p-Hydroxybenzoyl formate (B1220265) (pHBF) | 8.1 - 8.6 |
| Nocardicin A | 14.6 |
This table presents typical retention times observed during reverse-phase HPLC analysis of culture supernatants from Nocardia uniformis. nih.govresearchgate.net
Mass Spectrometry-Based Identification and Structural Elucidation (e.g., ESI-MS)
Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for the identification and structural elucidation of nocardicins. nih.govicm.edu.pl ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like nocardicins, providing accurate molecular weight information, typically as a protonated molecule [M+H]⁺. nih.govicm.edu.pl
Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent ions, which provides crucial information about the molecule's structure. nih.gov For example, the ESI-MS analysis of Nocardicin A yields a prominent [M+H]⁺ ion at m/z 501.2. asm.orgnih.gov Subsequent MS/MS analysis of this ion produces characteristic fragment ions at m/z 351.0 and 322.0, which correspond to specific substructures of the Nocardicin A molecule, aiding in its definitive identification. asm.orgnih.gov This technique has also been instrumental in identifying other nocardicin intermediates, such as nocardicin C, by comparing their mass spectra and fragmentation patterns to those of authentic standards. nih.gov
Table 2: ESI-MS Data for Nocardicin A and Nocardicin C nih.gov
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Nocardicin A | 501.2 / 501.3 | 351.0, 351.1, 322.0 |
| Nocardicin C | 487.3 | 291.1, 292.1, 319.9, 337.0 |
This table summarizes the characteristic mass-to-charge ratios (m/z) for the protonated parent molecules and their major fragments as determined by ESI-MS and MS/MS analysis. nih.gov
Bioassays for Nocardicin D Antimicrobial Activity Assessment
Bioassays are fundamental for determining the antimicrobial activity of nocardicins produced by microbial cultures. A commonly used method is the paper disc bioassay. nih.govasm.org In this assay, a sterile paper disc is impregnated with the culture supernatant containing the putative antibiotic and placed on an agar (B569324) plate seeded with a susceptible indicator organism. nih.gov
For assessing the activity of β-lactam antibiotics like nocardicins, β-lactam-supersensitive strains of Escherichia coli (e.g., E. coli ESS or SC12155) are often used as the indicator organism. nih.govasm.org The formation of a clear zone of growth inhibition around the disc indicates the presence of an active antimicrobial compound. nih.gov The size of this "zone of antibiosis" provides a semi-quantitative measure of the antibiotic's potency. nih.gov This method is particularly useful for screening mutant libraries to identify strains with altered or abolished antibiotic production. nih.govasm.org For instance, supernatants from wild-type N. uniformis cultures show a zone of inhibition, whereas supernatants from certain mutant strains, in which key biosynthetic genes are disrupted, fail to inhibit the growth of the sensitive E. coli strain. nih.gov
Gene Expression and Protein Characterization Methods (e.g., RT-PCR, DNA binding assays)
Understanding the genetic regulation of nocardicin biosynthesis involves techniques that analyze gene expression and protein-DNA interactions.
Reverse Transcription-PCR (RT-PCR) is used to study the transcription of genes within the nocardicin biosynthetic cluster. nih.gov This method allows researchers to detect and quantify mRNA transcripts, providing evidence for gene expression under specific conditions or in different bacterial strains. nih.govsigmaaldrich.com For example, RT-PCR analysis has shown that the insertional inactivation of the regulatory gene nocR in N. uniformis leads to the absence of detectable mRNA transcripts for early-stage nocardicin biosynthetic genes like nocA and nocB. nih.govresearchgate.net This demonstrates that NocR is a positive transcriptional regulator essential for the expression of these genes. nih.gov
DNA binding assays are employed to characterize the function of regulatory proteins. nih.govdntb.gov.ua These assays can determine if a specific protein, like NocR, directly interacts with DNA regions that control the expression of biosynthetic genes. nih.gov It has been demonstrated through DNA binding assays that the NocR protein binds to a specific 126-base pair intergenic region located between the nocF and nocA genes. nih.govsigmaaldrich.com Further analysis of this region has identified a likely binding motif, a direct hexameric repeat (TGATAA) with a 5-base pair spacer, which is the target for the NocR regulatory protein. nih.govsigmaaldrich.com
Future Perspectives and Research Directions for Nocardicin D
Development of Novel Genetic Tools for Nocardia spp.
The advancement of Nocardicin D production and the generation of novel derivatives are intrinsically linked to the ability to genetically manipulate the producing organism, Nocardia uniformis, and other related actinomycetes. Future research will heavily focus on developing and refining genetic tools to facilitate precise and efficient genome engineering.
Current methodologies often face challenges in organisms like Nocardia, which can be more difficult to manipulate than standard laboratory strains like E. coli. google.com Therefore, the adaptation and optimization of advanced genetic systems are paramount. Key areas of development include:
Multiplex Automated Genome Engineering (MAGE): This technique allows for the simultaneous modification of multiple genomic loci. googleapis.com Its application in Nocardia spp. could rapidly generate a diverse library of mutants, enabling the screening for strains with enhanced this compound production or those that produce novel analogues. googleapis.com
Recombineering Systems: Systems like the λ Red (Beta protein) or RecET, which promote homologous recombination of single-stranded DNA, are powerful tools for targeted genetic alterations. google.com Developing efficient recombineering protocols for Nocardia would allow for precise gene knockouts, insertions, and point mutations within the nocardicin biosynthetic gene cluster. google.com
Selectable Markers and Reporter Genes: The development of a robust set of selectable markers, including antibiotic resistance genes and fluorescent reporters, is crucial for tracking and selecting genetically modified strains. googleapis.com Innovations such as recyclable markers, which can be removed after selection, would permit multiple rounds of genetic modification without accumulating resistance genes. google.com
Pathway Engineering: A primary goal of these genetic tools is to engineer the metabolic pathways of the host organism. google.com This includes altering the metabolic flux to increase the availability of precursors for nocardicin biosynthesis, down-regulating competing secondary metabolic pathways, and balancing cellular redox chemistry to support high-yield production. googleapis.comgoogle.com
Strategies for Overcoming Evolving Antimicrobial Resistance Relevant to this compound
The rise of antimicrobial resistance (AMR), particularly the emergence of β-lactamase enzymes that inactivate β-lactam antibiotics, poses a significant threat to the clinical utility of compounds like this compound. Future strategies must be multifaceted, focusing on both circumventing existing resistance mechanisms and preventing the development of new ones.
This compound's monocyclic structure offers a different scaffold compared to bicyclic penicillins and cephalosporins, which may provide some advantages against certain β-lactamases. However, proactive strategies are essential.
Structural Modification: One promising approach is the synthesis of this compound derivatives that are inherently resistant to β-lactamase hydrolysis. For example, research on other β-lactams has shown that substitutions at specific positions can sterically hinder the approach of β-lactamases. researchgate.net The synthesis and evaluation of N-thiolated or other modified nocardicins could yield compounds that retain antibacterial activity while being poor substrates for these resistance enzymes. researchgate.net
Adjuvant Therapy: Combining this compound with non-antibiotic adjuvants that can overcome resistance is another key strategy. For instance, compounds like metformin (B114582) have been shown to have an adjuvant antibacterial effect, potentially helping to restore the efficacy of antibiotics against resistant strains. researchgate.net Research into synergistic combinations could broaden the effective spectrum of this compound.
Targeting Resistance Mechanisms: A more direct approach involves the co-administration of this compound with a β-lactamase inhibitor. While classic inhibitors like clavulanic acid are well-known, there is a continuous need for new inhibitors effective against the ever-expanding diversity of β-lactamases. Future research could focus on designing specific inhibitors tailored to the β-lactamases prevalent in pathogens targeted by this compound.
Exploiting Biosynthetic Pathways for Combinatorial Biosynthesis of this compound Derivatives
Combinatorial biosynthesis offers a powerful avenue for generating novel this compound analogues with potentially improved properties, such as enhanced potency, a broader spectrum of activity, or better stability. This approach involves the rational modification of the biosynthetic machinery responsible for producing the natural product.
The biosynthesis of nocardicins is mediated by a multi-modular nonribosomal peptide synthetase (NRPS) system. researchgate.net Key enzymes, including NocA and NocB, assemble the peptide backbone of the molecule. researchgate.net Future research can exploit this pathway in several ways:
Module Swapping and Domain Engineering: The modular nature of NRPS enzymes allows, in principle, for the swapping of entire modules or individual domains to incorporate different amino acid precursors into the nocardicin backbone. Engineering the adenylation (A) domains, which are responsible for selecting the specific amino acid substrate, could lead to a wide array of new derivatives.
Precursor-Directed Biosynthesis: This strategy involves feeding synthetic, non-natural analogues of the natural biosynthetic precursors to the producing organism. If the biosynthetic enzymes have a degree of substrate flexibility, they may incorporate these synthetic precursors to generate novel compounds.
Heterologous Expression and Pathway Engineering: The entire nocardicin biosynthetic gene cluster could be expressed in a heterologous host that is more genetically tractable and optimized for high-yield fermentation. google.com This would facilitate easier genetic manipulation and could be combined with pathway engineering to increase the supply of specific building blocks, thereby driving the synthesis of desired derivatives. google.comgoogle.com The thioesterase (TE) domain, which catalyzes the final release and cyclization of the β-lactam ring, is another critical target for engineering to potentially alter the final product structure. researchgate.net
| Enzyme | Type | Function in Nocardicin Biosynthesis | Potential for Combinatorial Biosynthesis |
|---|---|---|---|
| NocA | Nonribosomal Peptide Synthetase (NRPS) | Part of the assembly line for the peptide backbone. researchgate.net | Engineering of adenylation or condensation domains to incorporate novel amino acids. |
| NocB | Nonribosomal Peptide Synthetase (NRPS) | Continues the assembly of the peptide backbone. researchgate.net | Module swapping to alter the peptide sequence. |
| Nocardicin TE | Thioesterase (TE) | Catalyzes product release and monocyclic β-lactam ring formation. researchgate.net | Modification to alter cyclization or release mechanisms, potentially creating different ring structures or linear peptides. |
Expanding the Biological Scope of this compound and Its Analogues Beyond Antibacterial Activity
While this compound is primarily known for its antibacterial properties, the β-lactam scaffold is a versatile chemical structure that may possess other biological activities. A significant future research direction is to explore the potential of this compound and its synthetic derivatives in other therapeutic areas.
Early research into related compounds has suggested that this is a fruitful avenue. For example, other monocyclic β-lactams have been reported to exhibit antitumor and phytotoxic properties. archive.org This indicates that the nocardicin scaffold could be a starting point for developing agents for oncology or agriculture.
Future research efforts would involve:
Screening of Analogue Libraries: Libraries of this compound derivatives, generated through combinatorial biosynthesis or total synthesis, should be screened against a wide range of biological targets. This could include cancer cell lines, viral replication assays, and enzyme panels relevant to various diseases.
Structure-Activity Relationship (SAR) Studies: Once a non-antibacterial "hit" is identified, detailed SAR studies would be necessary to optimize this new activity. This involves systematically modifying the this compound structure—for example, altering the side chains or the stereochemistry of the β-lactam ring—to enhance potency and selectivity for the new target. researchgate.net
Mechanism of Action Studies: For any promising leads, elucidating the mechanism of action would be crucial. Understanding how a this compound analogue exerts its antitumor effect, for instance, is a critical step in its development as a potential therapeutic agent.
Translational Research Considerations for this compound in Therapeutic Development
Translating a promising compound like this compound from the laboratory to the clinic is a complex, multi-stage process. Future research must address several key translational hurdles to pave the way for its potential therapeutic use.
Scalable Synthesis: A robust and cost-effective method for large-scale synthesis is a prerequisite for any clinical development program. Research into optimizing fermentation conditions for the natural product or developing an efficient total chemical synthesis is essential. researchgate.net The development of synthetic routes for key precursors, such as 3-aminonocardicinic acid (3-ANA), is a critical component of this effort. researchgate.netresearchgate.net
Pharmacokinetics and Drug Metabolism (PK/DM): Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) by the body is fundamental. Future studies will need to evaluate its stability in plasma, its metabolic profile, and its pharmacokinetic properties in preclinical animal models.
Preclinical Safety and Toxicology: A comprehensive evaluation of the safety profile of this compound is required before it can be administered to humans. This includes in vitro cytotoxicity studies and in vivo toxicology studies in animals to identify any potential off-target effects or organ toxicities. researchgate.net
Formulation Development: Developing a stable formulation that allows for effective delivery of the drug to the site of infection or disease is another critical step. This may involve creating an oral formulation or an intravenous solution suitable for clinical use.
Addressing these translational challenges is vital for realizing the therapeutic potential of this compound and its future derivatives.
Q & A
Basic: What structural characteristics of Nocardicin D are critical for its bioactivity, and how can they be experimentally validated?
Answer:
this compound, like other nocardicins, derives its bioactivity from a nonribosomal tripeptide core (e.g., D-pHPG–L-Ser–D-pHPG in nocardicin A) synthesized by NRPSs. To validate structural contributions:
- Methodology : Use NMR spectroscopy to resolve stereochemistry and mass spectrometry (HRMS/MS) to confirm molecular composition. Compare fragmentation patterns with known analogs (e.g., nocardicin A) to identify functional groups critical for β-lactamase inhibition .
- Experimental Design : Conduct in vitro bioassays against β-lactam-resistant pathogens, correlating structural modifications (e.g., side-chain substitutions) with inhibitory activity.
Basic: What analytical techniques are optimal for characterizing this compound purity and structural integrity?
Answer:
HPLC with diode array detection (DAD) is the gold standard. Key parameters from nocardicin A studies include:
| Parameter | Condition |
|---|---|
| Column | Luna C18(2) (Phenomenex) |
| Mobile Phase A | 0.1% TFA in H2O |
| Mobile Phase B | 90:10 MeCN:H2O + 0.1% TFA |
| Gradient | 94:6 (A:B) → 60:40 over 40 min |
| Detection | 272 nm (λmax for β-lactam ring) |
Advanced: How can contradictions in proposed biosynthetic pathways of this compound be resolved?
Answer:
The tripeptide core of nocardicins is hypothesized to originate from either a pentapeptide precursor (via NRPS modules 1–5) or direct tripeptide assembly (modules 3–5). To resolve this:
- Methodology : Perform in vivo mutagenesis of NRPS modules (NocA/NocB homologs) to disrupt specific adenylation (A) domains. Monitor intermediates via HPLC-MS and compare metabolite profiles in wild-type vs. mutant strains .
- Key Experiment : Heterologous expression of individual NRPS modules in E. coli to confirm substrate specificity (e.g., ATP/PPi exchange assays for A-domains) .
Advanced: What strategies elucidate substrate specificity of adenylation (A) domains in NRPSs involved in this compound biosynthesis?
Answer:
A-domain specificity (e.g., for L-pHPG or L-Arg in nocardicin A) is challenging due to low bioinformatics confidence. Approaches include:
- ATP/PPi Exchange Assays : Measure incorporation of radiolabeled amino acids into adenylate intermediates. Requires co-expression of MbtH-like proteins for activity .
- Crystallography : Resolve A-domain structures bound to putative substrates (e.g., L-Arg) to identify binding pocket residues .
- Bioinformatics : Use NRPSPredictor2 with manual curation of signature sequences (e.g., 8-10 Å residues critical for substrate recognition) .
Advanced: How can genetic engineering of NRPS modules optimize novel this compound analogs?
Answer:
To generate analogs with enhanced bioactivity or stability:
- Module Swapping : Replace A-domains in NRPSs (NocA/NocB homologs) with domains specific for non-canonical amino acids (e.g., D-Orn). Validate via HR-LCMS and antimicrobial assays .
- Combinatorial Biosynthesis : Co-express NRPSs with cytochrome P450 enzymes (e.g., NocL homologs) to introduce hydroxylation or epoxidation .
- Key Consideration : Balance yield and fidelity using fermentation optimization (e.g., pH, carbon source) to maximize precursor availability .
Advanced: What experimental frameworks address discrepancies in predicting NRPS module skipping vs. linear biosynthesis?
Answer:
Evidence conflicts on whether nocardicin biosynthesis follows a strict linear NRPS paradigm. To clarify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
